![molecular formula C7H7ClF4N2 B15298932 [3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B15298932.png)
[3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride: is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and trifluoromethyl groups. These groups impart distinct electronic characteristics, making the compound valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the use of Selectfluor®, a fluorinating agent, which facilitates the high-yield preparation of substituted fluoropyridines . The reaction conditions often involve the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: [3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reaction conditions typically involving polar aprotic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminopyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique electronic properties make it valuable for designing molecules with specific reactivity and stability .
Biology and Medicine: The compound is explored for its potential in medicinal chemistry, particularly in the development of pharmaceuticals. Fluorinated pyridines are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specialized properties. Its stability and reactivity make it suitable for various applications, including the development of herbicides and insecticides .
Wirkmechanismus
The mechanism of action of [3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but generally, the compound’s effects are mediated through its ability to modulate enzyme activity and receptor interactions .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Fluoro-2-(trifluoromethyl)pyridine
- 4-Fluoro-2-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, [3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride is unique due to the presence of the methanamine group, which imparts additional reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic properties .
Eigenschaften
Molekularformel |
C7H7ClF4N2 |
|---|---|
Molekulargewicht |
230.59 g/mol |
IUPAC-Name |
[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-5-4(3-12)1-2-13-6(5)7(9,10)11;/h1-2H,3,12H2;1H |
InChI-Schlüssel |
NDFSWDKFOIOLNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1CN)F)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


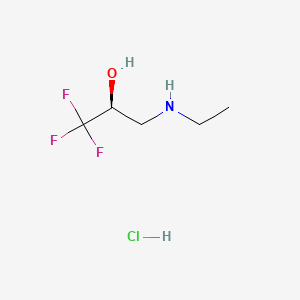
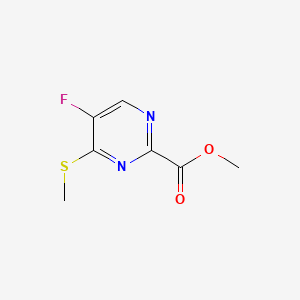
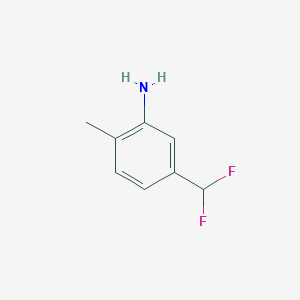
![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
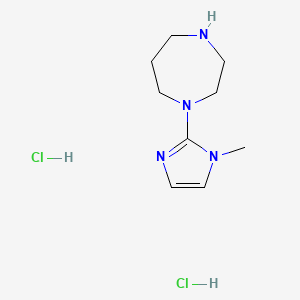
![N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)
![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15298908.png)

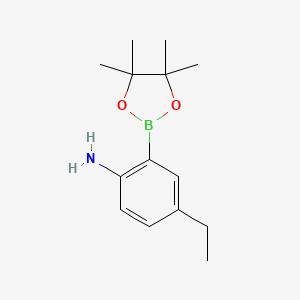
![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride](/img/structure/B15298922.png)
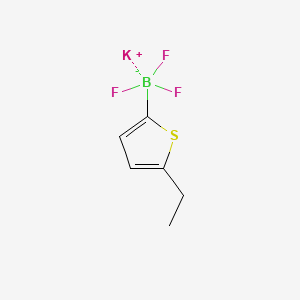
![tert-butyl (1RS,2RS&,4SR&,7SR)-3-oxa-9-azatricyclo[5.2.0.0,2,4]nonane-9-carboxylate](/img/structure/B15298939.png)
![tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15298942.png)

